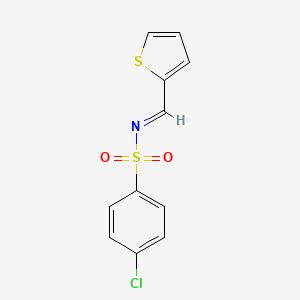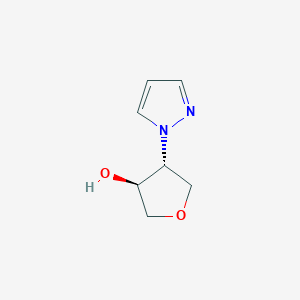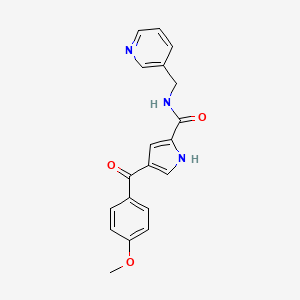
N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3-methylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3-methylbutanamide, also known as DMBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMBA is a pyrimidine-based compound that is synthesized through a multi-step process.
Mecanismo De Acción
The mechanism of action of N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3-methylbutanamide is not fully understood. However, it has been suggested that N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3-methylbutanamide inhibits the activity of enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3-methylbutanamide has been found to have various biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in the blood. N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3-methylbutanamide has also been shown to decrease the levels of reactive oxygen species, which are known to cause cellular damage and contribute to the development of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3-methylbutanamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It is also relatively inexpensive compared to other compounds that are used in scientific research. However, N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3-methylbutanamide has some limitations as well. It is a toxic compound that can cause harm to living organisms if not handled properly. Therefore, it requires special precautions to be taken when handling and storing N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3-methylbutanamide.
Direcciones Futuras
There are several future directions for the research on N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3-methylbutanamide. One potential direction is to study its potential applications in the treatment of viral infections, such as COVID-19. Another direction is to investigate its potential as a therapeutic agent for the treatment of autoimmune diseases, such as rheumatoid arthritis. Additionally, further research is needed to fully understand the mechanism of action of N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3-methylbutanamide and to identify its potential side effects.
Conclusion:
In conclusion, N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3-methylbutanamide is a pyrimidine-based compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3-methylbutanamide has also been found to have various biochemical and physiological effects. Although it has some limitations, N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3-methylbutanamide has several advantages for lab experiments. Future research on N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3-methylbutanamide could lead to the development of new therapeutic agents for the treatment of various diseases.
Métodos De Síntesis
N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3-methylbutanamide is synthesized through a multi-step process that involves the reaction of 2,4,6-trimethylpyrimidine-5-carbaldehyde with morpholine to form 4,6-dimethyl-2-morpholinopyrimidine-5-carbaldehyde. This intermediate is then reacted with 3-methylbutanoyl chloride to form N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3-methylbutanamide.
Aplicaciones Científicas De Investigación
N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3-methylbutanamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3-methylbutanamide has also been shown to inhibit the growth of various types of cancer cells, including breast, lung, and colon cancer cells. It has been suggested that N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3-methylbutanamide could be used as a potential drug candidate for the treatment of cancer and other diseases.
Propiedades
IUPAC Name |
N-(4,6-dimethyl-2-morpholin-4-ylpyrimidin-5-yl)-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2/c1-10(2)9-13(20)18-14-11(3)16-15(17-12(14)4)19-5-7-21-8-6-19/h10H,5-9H2,1-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFCTTWMXCGSLOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCOCC2)C)NC(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3-methylbutanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-6-methylchromen-2-one](/img/structure/B2607134.png)

![3-methyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2607137.png)
![N-[(2-fluorophenyl)methyl]-1-methylpiperidin-4-amine](/img/structure/B2607139.png)


![4-ethoxy-3-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2607146.png)
![Ethyl 2-[2-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2607148.png)


![N-{4-[(1-cyanocyclobutyl)(methyl)carbamoyl]phenyl}pyridine-2-carboxamide](/img/structure/B2607151.png)
![Ethyl 2-[[4-(4-ethoxyphenyl)-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2607152.png)
![(E)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenylprop-2-enamide](/img/structure/B2607154.png)